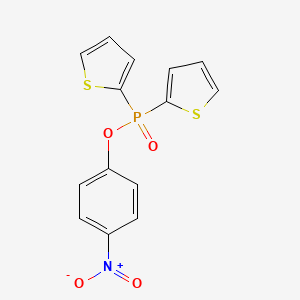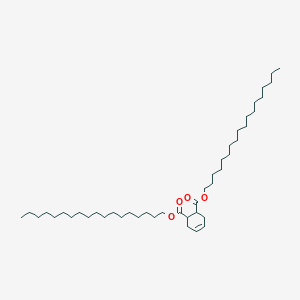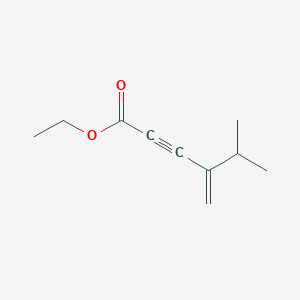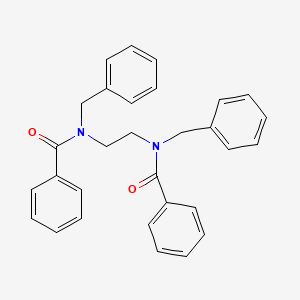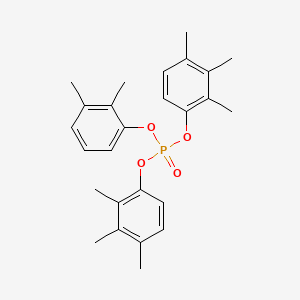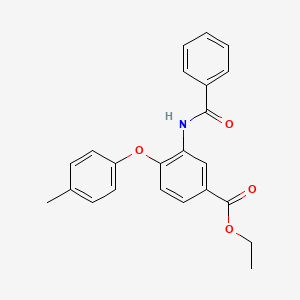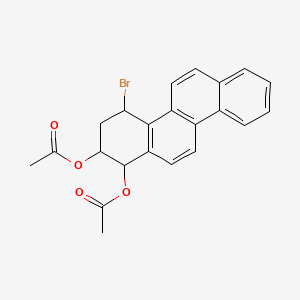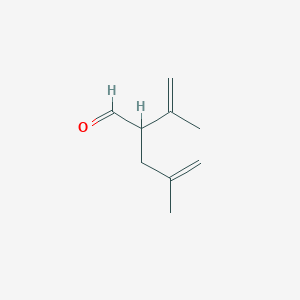
4-Methyl-2-(prop-1-en-2-yl)pent-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(prop-1-en-2-yl)pent-4-enal is an organic compound with the molecular formula C10H16O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes both an alkene and an aldehyde functional group, making it a versatile molecule in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(prop-1-en-2-yl)pent-4-enal can be achieved through various methods. One common approach involves the aldol condensation reaction between 4-methylpent-4-enal and isopropenyl acetate. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methylpent-4-enal followed by selective oxidation. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(prop-1-en-2-yl)pent-4-enal undergoes a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkene group can participate in electrophilic addition reactions, where reagents such as hydrogen halides or halogens add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrogen bromide (HBr) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 4-Methyl-2-(prop-1-en-2-yl)pentanoic acid.
Reduction: 4-Methyl-2-(prop-1-en-2-yl)pent-4-enol.
Substitution: 4-Bromo-2-(prop-1-en-2-yl)pent-4-enal.
Aplicaciones Científicas De Investigación
4-Methyl-2-(prop-1-en-2-yl)pent-4-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(prop-1-en-2-yl)pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkene group can undergo electrophilic addition reactions, which may play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpent-2-enal: Similar structure but lacks the isopropenyl group.
2-Methyl-2-pentenal: Similar structure but differs in the position of the double bond.
3-Methyl-2-butenal: Similar structure but has a different alkyl group.
Uniqueness
4-Methyl-2-(prop-1-en-2-yl)pent-4-enal is unique due to the presence of both an alkene and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
84599-62-2 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
4-methyl-2-prop-1-en-2-ylpent-4-enal |
InChI |
InChI=1S/C9H14O/c1-7(2)5-9(6-10)8(3)4/h6,9H,1,3,5H2,2,4H3 |
Clave InChI |
TVRCGYDQNQSKMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(C=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



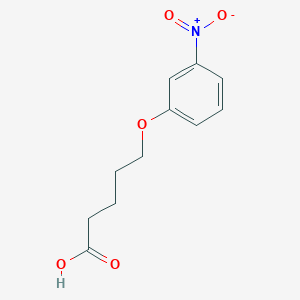
![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
